YM-26734

sPLA2 Inhibition Enzymology Drug Discovery

Disambiguating secretory (sPLA2) from cytosolic (cPLA2) phospholipase A2 activity is hindered by cross-reactive tool compounds. YM-26734 (CAS 144337-18-8) resolves this bottleneck as a competitive sPLA2 inhibitor with zero cPLA2, COX, or 5-LOX activity at concentrations up to 50 μM. - Broad multi-isoform coverage: Inhibits sPLA2-IIA, -IID, -IIE, -V, and -X with IC50 values between 0.2 μM and 3 μM. - In-vivo validated: Dose-dependently suppresses TPA-induced ear edema (ED50 = 45 mg/ear) and carrageenin-induced pleurisy in rodent models. - SAR-ready benchmark: Phloroglucinol scaffold with established active-site Ca²⁺-binding interactions provides a reliable positive control for inhibitor development programs. Supplied with full analytical documentation; immediate global shipment.

Molecular Formula C45H62O8
Molecular Weight 731.0 g/mol
CAS No. 144337-18-8
Cat. No. B057248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM-26734
CAS144337-18-8
Synonyms1,1’-[5-[3,4-Dihydro-7-hydroxy-2-(4-hydroxyphenyl)-2H-1-benzopyran-4-yl]-2,4,6-trihydroxy-1,3-phenylene]bis-1-dodecanone
Molecular FormulaC45H62O8
Molecular Weight731.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)C1=C(C(=C(C(=C1O)C2CC(OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)O)C(=O)CCCCCCCCCCC)O
InChIInChI=1S/C45H62O8/c1-3-5-7-9-11-13-15-17-19-21-36(48)41-43(50)40(44(51)42(45(41)52)37(49)22-20-18-16-14-12-10-8-6-4-2)35-30-38(31-23-25-32(46)26-24-31)53-39-29-33(47)27-28-34(35)39/h23-29,35,38,46-47,50-52H,3-22,30H2,1-2H3
InChIKeyCEJAYJCUSZHYDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

YM-26734: Key Specifications for a Competitive Secretory Phospholipase A2 (sPLA2) Inhibitor


YM-26734 (CAS 144337-18-8) is a synthetic, competitive inhibitor of secretory phospholipase A2 (sPLA2), a family of enzymes implicated in inflammatory cascades. It is a derivative of a natural product isolated from the fruit of Horsfieldia amygdaline [1] and belongs to a class of phloroglucinol-based inhibitors. This compound is distinguished by its nanomolar potency against multiple sPLA2 isoforms, particularly group IIA, and its lack of activity against cytosolic PLA2 (cPLA2), cyclooxygenase (COX), and 5-lipoxygenase (5-LOX) .

Why Substituting YM-26734 with Another sPLA2 Inhibitor Can Compromise Your Inflammatory Model


The sPLA2 family comprises multiple isoforms with distinct tissue distribution, substrate specificity, and roles in inflammation [1]. YM-26734 exhibits a unique, broad inhibitory profile across sPLA2-IIA, -IID, -IIE, -V, and -X, with varying potency, a characteristic not shared by all inhibitors in this class . For instance, while some agents may show high potency against a single isoform, YM-26734's balanced, multi-isoform activity is crucial for studies investigating the collective role of several sPLA2s in complex inflammatory responses, where redundancy among isoforms can mask the effects of a highly selective inhibitor [1].

Quantitative Evidence for Selecting YM-26734 Over Alternative sPLA2 Inhibitors


Comparative Potency for Group IIA sPLA2: YM-26734 vs. Varespladib and LY311727

YM-26734 inhibits rabbit platelet-derived group II sPLA2 with an IC50 of 85 nM [1]. This positions it as a potent inhibitor, though less so than the clinical candidate Varespladib (IC50 = 9 nM for human group IIA sPLA2 [2]). Conversely, YM-26734 demonstrates a clear potency advantage over the classic research tool LY311727, which inhibits human group IIA sPLA2 with an IC50 of 470 nM .

sPLA2 Inhibition Enzymology Drug Discovery

Isoform Selectivity Profile: YM-26734 Exhibits Broad Activity Across Multiple sPLA2s

YM-26734 is not a highly selective single-isoform inhibitor. It displays a broad inhibitory profile against several sPLA2 isoforms, with IC50 values of 0.2 μM (sPLA2-X), 1 μM (sPLA2-IIA, -IID, -V), and 3 μM (sPLA2-IIE) . This contrasts with other reported inhibitors like KH064 (Sigma SML0972), which shows much weaker activity against sPLA2-V (IC50 = 2 μM) compared to its primary target sPLA2-IIA (IC50 = 29 nM) .

Isoform Selectivity sPLA2 Family Inflammation

In Vivo Anti-Inflammatory Efficacy: Quantified Dose-Response in Mouse Ear Edema Model

YM-26734 demonstrates clear, dose-dependent efficacy in a well-established in vivo model of acute inflammation. When administered intravenously, it inhibits TPA-induced mouse ear edema with an ED50 of 11 mg/kg (95% CI: 4-32 mg/kg, n=5) [1]. This in vivo potency provides a crucial benchmark for evaluating the compound's therapeutic window in preclinical inflammation research.

In Vivo Pharmacology Inflammation TPA-induced Edema

Off-Target Selectivity: Lack of Activity Against cPLA2, COX, and 5-LOX

A critical differentiator for YM-26734 is its high selectivity for extracellular, secreted PLA2s over other phospholipase and eicosanoid-pathway enzymes. It does not inhibit intracellular cPLA2 (from mouse macrophages) at concentrations up to 50 μM [1]. Furthermore, it shows no effect on sheep seminal vesicle cyclooxygenase (COX) or rat leukocyte 5-lipoxygenase (5-LOX) [1]. This contrasts with some less-characterized sPLA2 inhibitors that may have off-target activities.

Selectivity Off-Target Effects Phospholipase A2

Recommended Research and Industrial Applications for YM-26734 Based on Evidence


Investigating the Collective Role of Multiple sPLA2 Isoforms in Acute Inflammation

In rodent models of acute inflammation, multiple sPLA2 isoforms are often upregulated [1]. YM-26734's broad inhibitory profile across sPLA2-IIA, -IID, -IIE, -V, and -X makes it an ideal tool for determining the overall contribution of secreted phospholipases to a given inflammatory response, rather than dissecting the role of a single isoform. Its validated in vivo efficacy in TPA-induced ear edema and carrageenin-induced pleurisy [2] provides a robust experimental starting point for dosing and model selection.

Mechanistic Studies Differentiating Extracellular vs. Intracellular PLA2 Pathways

YM-26734 is uniquely suited for studies requiring clear discrimination between the roles of secreted (sPLA2) and cytosolic (cPLA2) phospholipases A2. Its complete lack of activity against cPLA2 at concentrations up to 50 μM [2] allows researchers to confidently attribute changes in arachidonic acid metabolism or eicosanoid production to extracellular sPLA2 activity, a distinction that is difficult to make with broader-spectrum PLA2 inhibitors.

Medicinal Chemistry and SAR Studies for sPLA2 Inhibitor Optimization

The unique phloroglucinol-based scaffold of YM-26734 serves as a valuable starting point for structure-activity relationship (SAR) studies aimed at developing next-generation sPLA2 inhibitors. Its known binding interactions with the sPLA2 active site, particularly with the catalytic calcium ion [3], have already guided the design of simplified analogs that retain nanomolar potency [3]. Researchers can use YM-26734 as a positive control and benchmark when exploring new chemical space for sPLA2 inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for YM-26734

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.